
Lanthanum caprylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum caprylate is a chemical compound formed by the combination of lanthanum, a rare earth element, and caprylic acid, a medium-chain fatty acid. Lanthanum is known for its various applications in modern technology and industry, while caprylic acid is commonly found in the fats and oils of animals and plants. The resulting compound, this compound, exhibits unique properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lanthanum caprylate can be synthesized through a reaction between lanthanum oxide or lanthanum chloride and caprylic acid. The reaction typically involves dissolving lanthanum oxide or lanthanum chloride in a suitable solvent, such as ethanol or methanol, and then adding caprylic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions using similar principles. The process may include the use of specialized reactors and controlled environments to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions: Lanthanum caprylate undergoes various chemical reactions, including:
Oxidation: this compound can react with oxygen to form lanthanum oxide and caprylic acid.
Reduction: Under certain conditions, this compound can be reduced to lanthanum metal and caprylic acid.
Substitution: this compound can participate in substitution reactions where the caprylate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or air, elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Various ligands, solvents like ethanol or methanol, and catalysts.
Major Products Formed:
Oxidation: Lanthanum oxide and caprylic acid.
Reduction: Lanthanum metal and caprylic acid.
Substitution: Lanthanum compounds with different ligands and caprylic acid.
Aplicaciones Científicas De Investigación
Lanthanum caprylate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential antimicrobial properties and its role in biological systems.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized materials, coatings, and as an additive in lubricants.
Mecanismo De Acción
The mechanism of action of lanthanum caprylate involves its interaction with various molecular targets and pathways. In biological systems, lanthanum ions can bind to phosphate groups, affecting cellular processes and enzyme activities. The caprylate component may contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Lanthanum caprylate can be compared with other lanthanum compounds and caprylate salts:
Lanthanum Oxide: Primarily used in catalysis and optics, lacks the organic component of caprylate.
Lanthanum Chloride: Used in water treatment and as a precursor for other lanthanum compounds.
Sodium Caprylate: Known for its antimicrobial properties and use in pharmaceuticals.
Uniqueness: this compound combines the properties of lanthanum and caprylic acid, offering unique advantages such as enhanced solubility, bioavailability, and potential antimicrobial activity. This makes it a versatile compound with applications across multiple fields.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique properties, diverse chemical reactions, and wide range of uses make it a valuable subject of study and utilization in modern technology and research.
Propiedades
Número CAS |
60903-69-7 |
|---|---|
Fórmula molecular |
C24H45LaO6 |
Peso molecular |
568.5 g/mol |
Nombre IUPAC |
lanthanum(3+);octanoate |
InChI |
InChI=1S/3C8H16O2.La/c3*1-2-3-4-5-6-7-8(9)10;/h3*2-7H2,1H3,(H,9,10);/q;;;+3/p-3 |
Clave InChI |
NFGMTENHSQDVJW-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[La+3] |
Números CAS relacionados |
124-07-2 (Parent) 16096-89-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


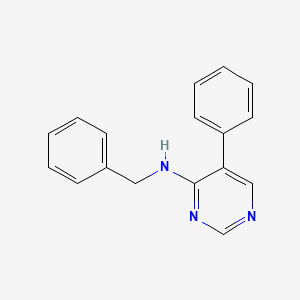

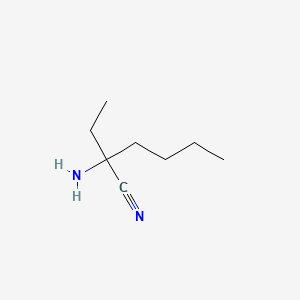
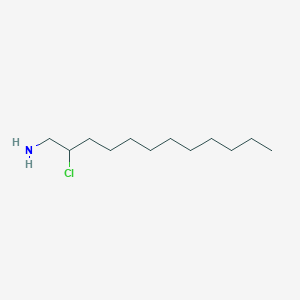
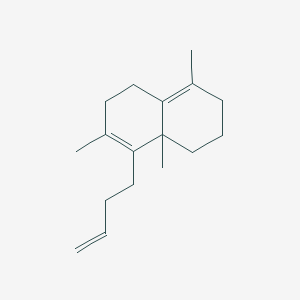
![1-(2-Methylbutyl)-4-{(Z)-[4-(pentyloxy)phenyl]-NNO-azoxy}benzene](/img/structure/B14600977.png)
![[1,3]Oxazolo[4,5-c][1,5]naphthyridin-2(3H)-one](/img/structure/B14600992.png)
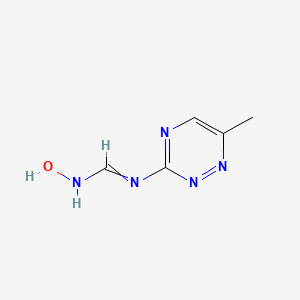
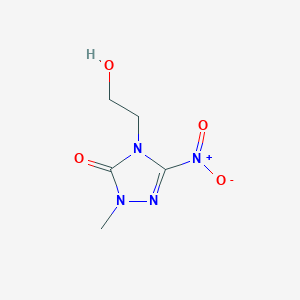



![5,9-Dimethyl-7-oxofuro[3,2-g]chromene-2-carboxylic acid](/img/structure/B14601013.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis[1-(4,5-dimethoxy-2-nitrophenyl)methanimine]](/img/structure/B14601014.png)
